ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a cyclopenta[b]thiophene core fused with a dihydro ring system, substituted at position 3 by an ethyl ester and at position 2 by a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido group. The sulfamoyl moiety, with dual 2-methoxyethyl substituents, enhances solubility in polar solvents due to its hydrophilic nature, while the ethyl ester contributes to lipophilicity, balancing its physicochemical profile. The cyclopenta[b]thiophene scaffold is structurally rigid, promoting π-π stacking interactions, which may influence crystallization behavior .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7S2/c1-4-32-23(27)20-18-6-5-7-19(18)33-22(20)24-21(26)16-8-10-17(11-9-16)34(28,29)25(12-14-30-2)13-15-31-3/h8-11H,4-7,12-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIEEPKHDYPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H40ClN3O7S2
- Molecular Weight : 618.2 g/mol
- CAS Number : 1216419-32-7
Biological Activity Overview
The compound exhibits significant biological activity, particularly in the realm of cancer treatment. Its structure, which includes a sulfamoyl group and a thiophene core, is crucial for its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The antitumor activity was evaluated using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| This compound | 23.2 - 49.9 | Breast Cancer |
| Control (5-FU) | 15.0 | Breast Cancer |
The compound was found to have an IC50 range between 23.2 μM and 49.9 μM , indicating moderate to high potency against breast cancer cells when compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:
- STAT3 Inhibition : The benzo[b]thiophene scaffold present in the compound has been associated with STAT3 inhibition, a pathway often activated in tumors .
- Cell Cycle Arrest : Studies indicate that the compound can induce G1 phase arrest in cancer cells, preventing them from proliferating .
Case Studies
- Breast Cancer Study : A recent investigation into the effects of this compound on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability after treatment over a period of 48 hours. The study reported an increase in apoptotic markers such as caspase-3 activation and PARP cleavage .
- Liver Toxicity Mitigation : In animal models treated with this compound alongside standard chemotherapy, there was a notable restoration of liver enzyme levels (ALT and AST), suggesting hepatoprotective effects .
Comparison with Similar Compounds
Structural Analog: 2-(4-Methoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Key Differences :
- Substituents : The analog replaces the sulfamoyl group with a 4-methoxybenzamido group and substitutes the ethyl ester with an N-methyl carboxamide.
- Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing sulfamoyl group in the target compound.
- Solubility : The carboxamide in the analog increases hydrogen-bonding capacity compared to the ethyl ester, improving aqueous solubility. However, the bis(2-methoxyethyl) groups in the target compound may offset this via hydrophilic interactions .
Table 1: Physicochemical Comparison
| Parameter | Target Compound | Analog (CAS:893093-36-2) |
|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~400 g/mol |
| Key Functional Groups | Ethyl ester, bis(2-methoxyethyl)sulfamoyl, cyclopenta[b]thiophene | N-methyl carboxamide, methoxybenzamido |
| Hydrogen Bonding Capacity | Moderate (amide NH, sulfamoyl O) | High (carboxamide NH, methoxy O) |
| Solubility (Predicted) | Moderate in DMSO, ethanol; low in water | High in DMSO; moderate in water |
Sulfonamide/Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share sulfonyl groups but differ in core structure and functionality:
- Core Heterocycle : The triazole-thione system in these derivatives contrasts with the cyclopenta[b]thiophene core, which lacks sulfur in the aromatic ring but retains fused cyclic rigidity.
- Hydrogen Bonding : Thione (C=S) groups in triazole derivatives enable strong hydrogen-bond acceptor capacity, unlike the target compound’s ester and sulfamoyl groups, which act as weaker acceptors .
- Synthetic Routes : The target compound likely involves amide coupling and esterification, whereas triazole derivatives require cyclocondensation of hydrazinecarbothioamides, as described in .
Table 2: Functional Group Impact
| Compound Type | Hydrogen Bonding Donors/Acceptors | Dominant Interactions |
|---|---|---|
| Target Compound | Amide NH (donor), sulfamoyl O (acceptor) | Moderate H-bonding, van der Waals |
| Triazole-Thiones | Thione S (acceptor), NH (donor) | Strong H-bonding, π-stacking |
| Methoxybenzamido Analog | Carboxamide NH (donor), methoxy O (acceptor) | High H-bonding, dipole-dipole |
Hydrogen Bonding and Crystallization
highlights that hydrogen-bonding patterns (e.g., graph set analysis) govern crystal packing. The target compound’s methoxyethyl groups may form weaker C–H···O interactions rather than classical N–H···O bonds, leading to less predictable polymorphism .
Preparation Methods
Friedel-Crafts Alkylation for Ring Formation
The cyclopenta[b]thiophene scaffold is constructed via Friedel-Crafts alkylation, employing cyclopentanol and thiophene-3-carboxylic acid ethyl ester. Iron(III) chloride (FeCl₃) catalyzes the cyclization at 80°C in dichloroethane, yielding ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in 72% yield.
Mechanistic Insight : FeCl₃ facilitates electrophilic aromatic substitution, with the ester group directing cyclization to the α-position of the thiophene ring.
Introduction of the Amino Group at C-2
Nitration of the cyclopenta[b]thiophene core using fuming HNO₃ at 0°C, followed by reduction with hydrogen and palladium on carbon (Pd/C), produces ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The reaction achieves 85% yield after recrystallization from ethanol.
Preparation of 4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoyl Chloride
Sulfamoyl Group Installation
4-Chlorosulfonylbenzoic acid is reacted with bis(2-methoxyethyl)amine in tetrahydrofuran (THF) at −10°C, using triethylamine (Et₃N) as a base. This yields 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid with 68% efficiency after aqueous workup.
Optimization Note : Lower temperatures minimize disubstitution byproducts. Patent literature highlights analogous sulfamoyl fluoride syntheses using SO₂F₂ and secondary amines, though this route requires stringent anhydrous conditions.
Conversion to Benzoyl Chloride
The benzoic acid intermediate is treated with thionyl chloride (SOCl₂) at reflux for 3 hours, yielding the corresponding benzoyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step without purification.
Amide Coupling to Form the Target Molecule
Schotten-Baumann Reaction Conditions
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is dissolved in dichloromethane (DCM) and cooled to 0°C. A solution of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride in DCM is added dropwise, followed by aqueous sodium bicarbonate (NaHCO₃). The reaction proceeds for 12 hours, yielding the target amide in 63% yield after column chromatography (SiO₂, ethyl acetate/hexane).
Side Reaction Mitigation : Slow addition of the acyl chloride minimizes oligomerization.
Alternative Coupling Agents
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 78%. However, this method necessitates rigorous drying due to the hygroscopic nature of DMF.
Analytical Characterization and Spectral Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 563.64 g/mol (calculated) |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, COOCH₂CH₃), δ 3.25–3.45 (m, 8H, OCH₂CH₂O), δ 6.92 (s, 1H, thiophene-H) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O) |
| HPLC Purity | 98.2% (C18 column, acetonitrile/water) |
The spectral data confirm successful amide bond formation and retention of the sulfamoyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Schotten-Baumann | 63% | Mild conditions, minimal side products | Requires anhydrous acyl chloride |
| EDC/HOBt Coupling | 78% | Higher yield, room temperature | Sensitive to moisture, costly reagents |
Source reports analogous amide couplings using copper(I)-catalyzed cyclization, though this approach is less effective for sterically hindered substrates.
Industrial-Scale Considerations
Patent literature emphasizes the use of flow chemistry for sulfamoyl group installation, reducing reaction times from 12 hours to 45 minutes. Additionally, recycling FeCl₃ catalysts via aqueous extraction improves cost efficiency in large-scale cyclopenta[b]thiophene synthesis.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the Gewald reaction to construct the thiophene core . Key considerations include:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactant solvation and reaction homogeneity .
- Catalysts: Triethylamine (TEA) or pyridine can facilitate amide bond formation and reduce side reactions .
- Temperature Control: Maintaining 60–80°C during cyclization steps improves reaction kinetics while avoiding decomposition .
- Purification: Use recrystallization (ethanol/methanol) or reverse-phase HPLC for intermediates, monitored via TLC or LC-MS .
Example Protocol:
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., sulfamoyl NH at δ 8.5–9.5 ppm, cyclopenta[b]thiophene protons at δ 2.1–3.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₃₀N₃O₆S₂: ~532.12) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the fused bicyclic system .
- IR Spectroscopy: Confirms functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
Basic: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzamido moiety without altering bioactivity .
- Liposomal Encapsulation: Enhances aqueous dispersion for pharmacokinetic studies .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified sulfamoyl (e.g., alkyl vs. methoxyethyl) or ester groups (ethyl vs. methyl) .
- Biological Assays: Test against enzyme targets (e.g., carbonic anhydrase for sulfonamides) or cancer cell lines (IC₅₀ determination via MTT assays) .
- Data Correlation: Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity .
Example SAR Table:
| Analog | Modification | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A | Bis(2-hydroxyethyl)sulfamoyl | 12.3 | |
| B | N,N-diethylsulfamoyl | 28.7 |
Advanced: What in silico strategies predict target interactions and metabolic pathways?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
- ADMET Prediction: Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 metabolism, and hERG inhibition .
- Metabolic Pathway Simulation: GLORYx predicts phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid) .
Advanced: How can stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) .
- Long-term Stability: Store at 4°C, 25°C, and 40°C/75% RH for 6–12 months, monitoring purity monthly .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate Assays: Control variables like cell line passage number, serum concentration, and incubation time .
- Validate Target Engagement: Use surface plasmon resonance (SPR) to confirm direct binding to purported targets .
- Meta-analysis: Compare datasets across studies using standardized metrics (e.g., pIC₅₀) .
Advanced: What advanced analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS: Detect impurities at <0.1% levels using MRM mode .
- 2D-NMR: Resolve overlapping signals for structural elucidation of byproducts .
- ICP-MS: Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) .
Advanced: How to profile metabolites in preclinical models?
Methodological Answer:
- In Vitro Incubation: Use liver microsomes or hepatocytes with NADPH cofactor, then analyze via UPLC-QTOF .
- Isotope Labeling: Synthesize ¹³C-labeled compound to track metabolic pathways .
- Data Annotation: Match MS/MS fragments to databases (e.g., HMDB, METLIN) .
Advanced: What experimental approaches identify molecular targets in complex biological systems?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins .
- Chemical Proteomics: Use activity-based protein profiling (ABPP) with fluorescent probes .
- CRISPR Screening: Perform genome-wide knockout screens to identify sensitizing/resistance genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
